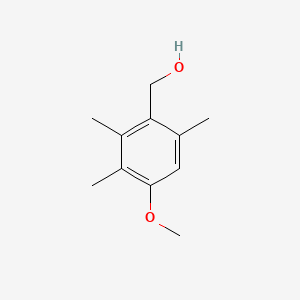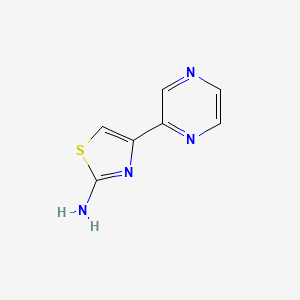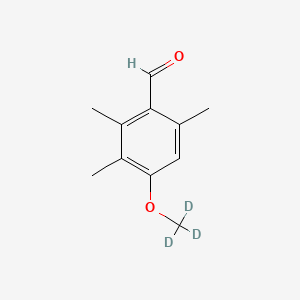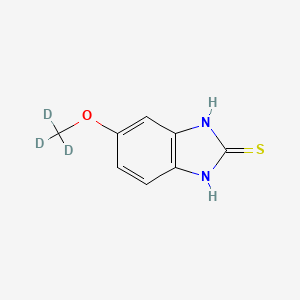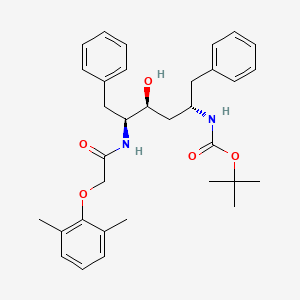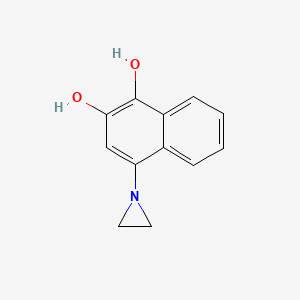
(S)-Pramipexole-d3, Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pramipexole is a non-ergot dopamine agonist used to treat the signs and symptoms of idiopathic Parkinson’s disease and Restless Legs Syndrome (RLS) . It is a dopamine agonist that works on the nervous system to help treat the symptoms of Parkinson disease . It is also used to treat Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
While specific synthesis methods for “(S)-Pramipexole-d3, Dihydrochloride” were not found, the synthesis of similar compounds involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The chemical name of pramipexole dihydrochloride is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate . Its empirical formula is C10H17N3S •2HCl•H2O .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-Pramipexole-d3, Dihydrochloride” were not found, similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride are used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. They readily undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “(S)-Pramipexole-d3, Dihydrochloride” were not found, similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride are off-white crystals, odorless, with a density of 380 kg/m3 and are soluble in water .Safety and Hazards
Eigenschaften
CAS-Nummer |
1217695-77-6 |
|---|---|
Molekularformel |
C10H17N3S |
Molekulargewicht |
214.345 |
IUPAC-Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
InChI-Schlüssel |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Synonyme |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



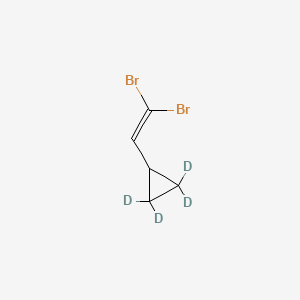
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
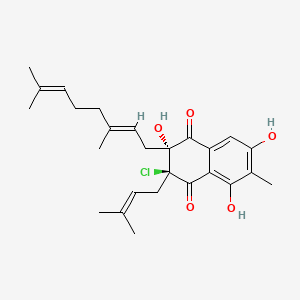
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

